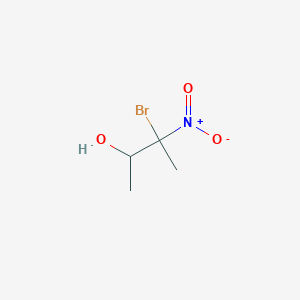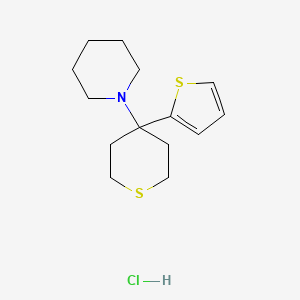
Piperidine, 1-(4-(2-thienyl)tetrahydro-2H-thiopyran-4-yl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-(4-(2-thienyl)tetrahydro-2H-thiopyran-4-yl)-, hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a tetrahydrothiopyran ring substituted with a thienyl group. This compound is often used in various scientific research applications due to its interesting chemical behavior and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(4-(2-thienyl)tetrahydro-2H-thiopyran-4-yl)-, hydrochloride typically involves multiple steps. One common method starts with the preparation of the tetrahydrothiopyran ring, followed by the introduction of the thienyl group. The final step involves the formation of the piperidine ring and its subsequent conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 1-(4-(2-thienyl)tetrahydro-2H-thiopyran-4-yl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-(4-(2-thienyl)tetrahydro-2H-thiopyran-4-yl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Piperidine, 1-(4-(2-thienyl)tetrahydro-2H-thiopyran-4-yl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. In chemical reactions, it may act as a catalyst or reactant, facilitating the transformation of other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[4-(4-Methyl-2-thienyl)tetrahydro-2H-thiopyran-4-yl]piperidine
- 1-[4-(4-Ethyl-2-thienyl)tetrahydro-2H-thiopyran-4-yl]piperidine
Uniqueness
Piperidine, 1-(4-(2-thienyl)tetrahydro-2H-thiopyran-4-yl)-, hydrochloride is unique due to its specific substitution pattern and the presence of both a thienyl group and a tetrahydrothiopyran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
21602-61-9 |
|---|---|
Molekularformel |
C14H22ClNS2 |
Molekulargewicht |
303.9 g/mol |
IUPAC-Name |
1-(4-thiophen-2-ylthian-4-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C14H21NS2.ClH/c1-2-8-15(9-3-1)14(6-11-16-12-7-14)13-5-4-10-17-13;/h4-5,10H,1-3,6-9,11-12H2;1H |
InChI-Schlüssel |
ZGMWRDZBBNGZIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2(CCSCC2)C3=CC=CS3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



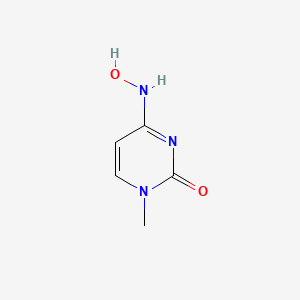
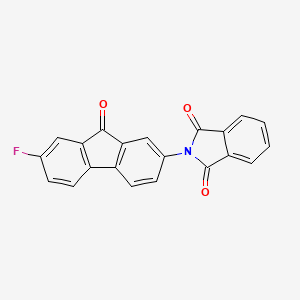
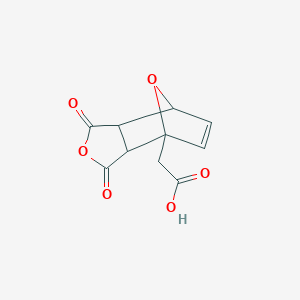
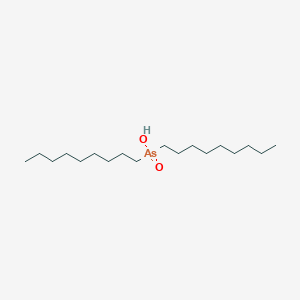
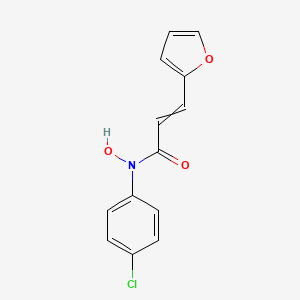
![N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline](/img/structure/B14717990.png)


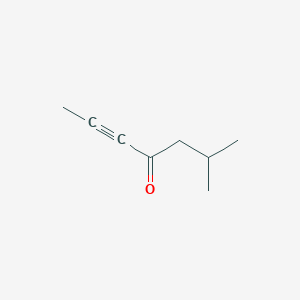
![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718013.png)


